Kuwanon K

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

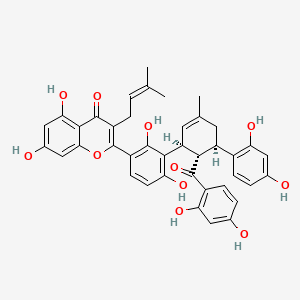

Kuwanon K is a prenylated flavonoid isolated from the root bark of Morus lhou (family Moraceae) . As part of the kuwanon family, it shares a biosynthetic origin with other Diels-Alder adducts derived from chalcone and dehydroprenylphenol precursors . Kuwanons are characterized by multiple hydroxyl groups and chiral centers, which influence their stereochemical interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kuwanon K can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of a chalcone dienophile and a dehydroprenylphenol diene . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. The synthetic route involves the following steps:

- Preparation of the chalcone dienophile.

- Preparation of the dehydroprenylphenol diene.

- Cycloaddition reaction under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Morus alba. The extraction process includes:

- Harvesting the roots of Morus alba.

- Drying and grinding the roots to a fine powder.

- Solvent extraction using appropriate solvents such as ethanol or methanol.

- Purification of the extract to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Kuwanon K undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of reduced flavonoid derivatives.

Substitution: Formation of substituted flavonoid compounds with various functional groups.

Scientific Research Applications

Antitumor Activity

Mechanism of Action

Kuwanon K exhibits significant antitumor properties through various mechanisms. It has been shown to induce apoptosis in cancer cells, disrupt mitochondrial membrane potential, and increase intracellular reactive oxygen species (ROS) levels. In studies involving cervical cancer cells (HeLa), this compound demonstrated superior anti-proliferative effects compared to established chemotherapeutic agents like paclitaxel and cisplatin . The compound's ability to target mitochondrial and endoplasmic reticulum membranes is pivotal in its mechanism, leading to cell cycle arrest and apoptosis .

Case Studies

- Cervical Cancer (HeLa Cells) : this compound inhibited cell proliferation in a concentration-dependent manner. The compound was found to significantly reduce the colony formation ability of HeLa cells at 20 μM concentration .

- Breast Cancer : Similar inhibitory effects were observed in breast cancer cell lines such as T47D and MDA-MB-231, indicating broad-spectrum anticancer activity .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. Research indicates that it can induce the expression of heme oxygenase-1 (HO-1), a critical protein involved in cellular defense against oxidative damage. In models of oxidative injury, this compound reduced cytotoxicity and inflammatory mediator production in hippocampal cells, macrophages, and microglia .

Case Studies

- Hippocampal Cells : Treatment with this compound significantly inhibited glutamate-induced oxidative injury, showcasing its potential for neuroprotective applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Inflammatory Models : In RAW264.7 macrophages, this compound reduced the expression of pro-inflammatory cytokines following lipopolysaccharide stimulation .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are notable, particularly in reducing nitric oxide production and inhibiting cyclooxygenase activity. These properties make it a candidate for treating chronic inflammatory conditions.

Research Findings

- Inflammation Models : this compound exhibited a significant reduction in inflammatory markers in various cell lines exposed to inflammatory stimuli. This suggests its potential utility in managing conditions like arthritis and other inflammatory diseases .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antitumor Activity | Induces apoptosis, disrupts mitochondrial function | Superior efficacy against cervical cancer cells |

| Neuroprotection | Reduces oxidative stress, induces HO-1 expression | Protects hippocampal cells from oxidative injury |

| Anti-inflammatory | Inhibits nitric oxide production | Reduces inflammatory cytokines in macrophages |

Mechanism of Action

Kuwanon K exerts its effects through various molecular targets and pathways. It interacts with cellular components such as mitochondria and endoplasmic reticulum, leading to the production of reactive oxygen species (ROS) and disruption of cellular structures . This results in the inhibition of cell cycle progression and stimulation of apoptotic signaling pathways, ultimately causing cell death .

Comparison with Similar Compounds

Table 1: Structural Features of Select Kuwanons

Pharmacological Activities

Anti-Inflammatory Effects

Kuwanon T and Sanggenon A inhibit NF-κB signaling and induce HO-1 expression, reducing pro-inflammatory mediators (NO, IL-6, TNF-α) in macrophages . Kuwanon G and E similarly suppress IL-6 production in TNF-α-stimulated MG-63 cells .

Anticancer Activity

Kuwanon H and Morusinol exhibit potent growth inhibition in SW620 and ASPC-1 cancer cell lines (IC₅₀ < 10 µM), outperforming Kuwanon E and A in specificity . This compound’s anticancer properties are underexplored but may align with these analogs due to shared prenyl moieties .

Antibacterial Activity

Kuwanon E and Morusin show strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MICs as low as 3.72 µM . The presence of isoprenyl groups correlates with enhanced membrane disruption, a trait likely relevant to this compound .

Table 2: Comparative Bioactivity of Kuwanons

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Steric Hindrance: Kuwanon P and Albafuran C (lacking 3″ hydroxyls) show lower IC₅₀ values against ADAMTS1 than Kuwanon X and Mulberrofuran J, which have additional hydroxyl groups . This suggests this compound’s activity may depend on similar steric factors.

- Prenylation: Isoprenyl groups in Kuwanon E and Morusin enhance lipophilicity, improving membrane penetration and antibacterial efficacy .

- Chiral Centers: The 3″S configuration in Kuwanon G optimizes receptor binding, a feature likely critical for this compound’s hypothetical targets .

Biological Activity

Kuwanon K is a flavonoid derived from the root bark of Morus alba (mulberry), recognized for its diverse biological activities, including antiviral, antibacterial, antifungal, neuroprotective, anti-inflammatory, and antitumor properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of isopentenyl groups at specific positions within its flavonoid structure. This unique configuration contributes to its biological efficacy. The compound's molecular interactions have been studied extensively, revealing its potential as a therapeutic agent against various diseases.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2. In silico docking studies indicated that this compound effectively binds to the spike protein receptor-binding domain (RBD) of the virus, inhibiting its interaction with the ACE2 receptor on host cells. This mechanism was confirmed through competitive ELISA and cellular assays, demonstrating this compound's ability to prevent viral entry and replication in vitro .

Table 1: Binding Affinity of this compound

| Target | KD (M) | ka (M−1s−1) | kd (s−1) | R² |

|---|---|---|---|---|

| Spike S1 RBD | 5.03×10−4 | 4.24×102 | 2.13×10−1 | 0.9924 |

| ACE2 Receptor | 8.11×10−4 | 3.15×102 | 2.56×10−1 | 0.9922 |

Antitumor Effects

This compound has shown significant antitumor activity in various cancer cell lines, including cervical cancer (HeLa cells). Studies indicate that it induces apoptosis and inhibits cell proliferation through several mechanisms:

- Induction of Reactive Oxygen Species (ROS) : this compound treatment leads to increased ROS levels in cancer cells, disrupting mitochondrial function and promoting apoptosis.

- Cell Cycle Arrest : The compound causes G2/M phase arrest in HeLa cells, which is crucial for preventing tumor growth.

- Targeting Mitochondria : this compound interacts with mitochondrial membranes, leading to structural damage and subsequent cell death .

Case Study: HeLa Cells

In a comparative analysis with standard chemotherapeutic agents like paclitaxel and cisplatin, this compound demonstrated superior efficacy in inhibiting HeLa cell proliferation at lower concentrations . The results are summarized below:

| Treatment | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| This compound | 20 | 70 |

| Paclitaxel | 50 | 60 |

| Cisplatin | 40 | 55 |

Neuroprotective and Anti-Inflammatory Activities

This compound exhibits neuroprotective effects by modulating oxidative stress and inflammation pathways. It has been shown to upregulate heme oxygenase-1 (HO-1) expression and activate the Nrf2 pathway in neuronal cell models . This modulation results in reduced production of pro-inflammatory cytokines such as IL-6 and TNF-α.

The antioxidative effects are mediated by:

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and purifying Kuwanon K from natural sources?

this compound, a flavonoid derivative from Morus lhou root bark, requires optimized extraction protocols due to structural similarities with other Kuwanon compounds (e.g., Kuwanon H and G). Key steps include:

- Solvent selection : Methanol or ethanol-based extraction followed by partitioning with ethyl acetate or n-butanol to enrich flavonoid content .

- Chromatography : Use of column chromatography (silica gel, Sephadex LH-20) and HPLC for purification, with UV-Vis or NMR (¹H/¹³C) for structural validation .

- Yield optimization : Adjusting parameters like temperature (20–40°C) and solvent-to-material ratio (10:1–20:1) to mitigate degradation .

Q. How can researchers validate the structural characterization of this compound?

Combine spectroscopic techniques:

- NMR spectroscopy : Assign proton and carbon signals using 2D NMR (COSY, HSQC, HMBC) to confirm fused dihydrochalcone moieties .

- Mass spectrometry : High-resolution ESI-MS to determine molecular formula (e.g., CₓHᵧO𝓏) and fragmentation patterns .

- X-ray crystallography (if crystalline): Resolve absolute configuration and stereochemistry .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with known activities of related Kuwanons:

- Antimicrobial : Broth microdilution against MRSA (MIC values) .

- Antioxidant : DPPH/ABTS radical scavenging (IC₅₀) with quercetin as a positive control .

- Enzyme inhibition : α-glucosidase/tyrosinase assays to assess antidiabetic or dermatological potential .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for Kuwanon compounds?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

- Experimental variables : Differences in solvent (DMSO vs. ethanol), cell lines, or bacterial strains .

- Compound stability : Degradation during storage (-20°C recommended) or light exposure .

- Solution : Replicate studies under standardized conditions and perform meta-analyses of existing data .

Q. What mechanistic studies are critical to elucidate this compound’s anticancer activity?

Build on findings from Kuwanon C (e.g., apoptosis induction in breast cancer cells):

- Apoptosis pathways : Measure caspase-3/9 activation, Bax/Bcl-2 ratios via Western blot .

- ROS and ER stress : Use fluorescent probes (e.g., DCFH-DA for ROS, Fluo-4 AM for Ca²⁺) and qPCR for UPR markers (ATF4, CHOP) .

- In vivo validation : Xenograft models to assess tumor suppression and toxicity .

Q. How can researchers design experiments to evaluate this compound’s receptor antagonism (e.g., bombesin receptors)?

Follow protocols for Kuwanon H:

- Competitive binding assays : Use ¹²⁵I-labeled GRP/NMB peptides in Swiss 3T3 fibroblasts or rat esophageal membranes .

- Ki calculation : Apply Cheng-Prusoff equation to determine inhibition constants .

- Specificity testing : Compare affinity for GRP-preferring vs. NMB-preferring receptors to avoid off-target effects .

Q. Methodological Recommendations

- Data reproducibility : Share raw NMR/MS files via repositories (e.g., Zenodo) and adhere to FAIR principles .

- Ethical compliance : Declare conflicts of interest and obtain ethics approval for in vivo studies .

- Interdisciplinary collaboration : Partner with pharmacologists for mechanistic studies and chemists for synthetic analogs .

Properties

CAS No. |

88524-66-7 |

|---|---|

Molecular Formula |

C40H36O11 |

Molecular Weight |

692.7 g/mol |

IUPAC Name |

2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C40H36O11/c1-18(2)4-7-25-39(50)36-32(47)16-22(43)17-33(36)51-40(25)26-10-11-29(44)35(38(26)49)28-13-19(3)12-27(23-8-5-20(41)14-30(23)45)34(28)37(48)24-9-6-21(42)15-31(24)46/h4-6,8-11,13-17,27-28,34,41-47,49H,7,12H2,1-3H3/t27-,28-,34-/m0/s1 |

InChI Key |

FEAIYAOTVUYWQZ-AIQWNVMPSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.